7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
This compound (CAS: 1004727-47-2; molecular formula: C₁₃H₁₃N₅O₂; molecular weight: 271.28) is a pyrazolo[1,5-a]pyrimidine derivative featuring a carboxylic acid group at the C2 position and a 1,3,5-trimethyl-1H-pyrazole substituent at C7 . The compound has been discontinued commercially, limiting its availability for further studies .
Properties
IUPAC Name |
7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-12(8(2)17(3)15-7)10-4-5-14-11-6-9(13(19)20)16-18(10)11/h4-6H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPQYFGBKSXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 1,3,5-trimethylpyrazole with appropriate pyrimidine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
7-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Aryl groups (e.g., phenyl in 5-Methyl-7-phenyl derivative) enhance π-π stacking interactions but reduce solubility .
C2 Functional Group :
- Carboxylic acid at C2 increases polarity and hydrogen-bonding capacity, improving water solubility and target engagement compared to esters or amides .
- Derivatives with carbonitrile (e.g., compound 5c in ) exhibit fluorescence, whereas carboxylic acid derivatives may prioritize metabolic stability .
Biological Activity
7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1004727-47-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13N5O2
- Molecular Weight : 271.275 g/mol
- MDL Number : MFCD06739335
Antimicrobial Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence and resistance to antibiotics .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core has been linked to anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, derivatives of this compound have been tested for their ability to inhibit PI3K isoforms, which are crucial in cancer signaling pathways. The activity ranged from 0.5 µM to over 60 µM against specific isoforms, indicating a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may interact with specific receptors to modulate cellular responses.
- Quorum Sensing Interference : By disrupting communication among bacterial populations, it reduces virulence factors.
Study on Antimicrobial Activity
In a study published in 2023, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold were tested against multiple bacterial strains. The results showed a significant reduction in biofilm formation by up to 70% at concentrations as low as 10 µg/mL .
Anticancer Research
A recent investigation into the anticancer properties revealed that modifications at the C(7) position significantly enhanced the inhibitory activity against PI3Kα and PI3Kδ isoforms. Compounds were synthesized and screened for their efficacy in cell lines representing various cancer types, demonstrating IC50 values below 1 µM for some derivatives .
Data Table
Q & A
Q. What are the optimal synthetic routes for preparing 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can purity be maximized?
The synthesis typically involves multi-step protocols, starting with condensation of pyrazole and pyrimidine precursors. For example, enamine intermediates derived from dimethylformamide dimethylacetal (DMF-DMA) can facilitate cyclization under reflux conditions . Key steps include:
- Precursor Activation : Use of DMF-DMA to generate reactive enamines for heterocycle formation.
- Cyclization : Heating in polar solvents (e.g., pyridine or ethanol) to promote ring closure.
- Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) . Yield optimization requires strict control of temperature (80–120°C) and stoichiometric ratios of substituents .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
A combination of spectral and crystallographic methods is recommended:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl groups at pyrazole C-1,3,5) and carboxylic acid proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 351.12) .
- X-ray Crystallography : Resolves spatial arrangement, particularly for confirming fused pyrazole-pyrimidine ring systems .
- IR Spectroscopy : Detects carbonyl stretches (1700–1680 cm) and N-H bonds (3400–3200 cm) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s biological interactions, and what are its potential therapeutic targets?
Molecular docking and dynamics simulations are critical for identifying binding affinities. For pyrazolo[1,5-a]pyrimidine derivatives:
- Target Identification : Adenosine receptors and kinase enzymes (e.g., KDR) are common targets due to structural mimicry of purines .
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with active sites.
- Free Energy Calculations : MM-GBSA/PBSA refine binding energy predictions .
Experimental validation via enzyme inhibition assays (e.g., IC measurements) is essential to confirm computational results .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Approaches include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., proton shifts between pyrazole and pyrimidine nitrogens) .
- 2D NMR Techniques : HSQC and HMBC correlate - couplings to confirm connectivity .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-aminopyrazole-4-carboxylate derivatives) .
Q. How does substituent variation on the pyrazole ring influence the compound’s physicochemical properties?
Systematic SAR studies reveal:
- Methyl Groups (C-1,3,5) : Enhance lipophilicity (logP ≈ 2.1) and metabolic stability by blocking oxidation sites .
- Carboxylic Acid (C-2) : Improves solubility in polar solvents (e.g., DMSO) and enables salt formation for bioavailability .
- Piperazine/Pyridine Additions : Modulate target selectivity (e.g., triazolopyrimidine hybrids show anti-inflammatory activity) .
Methodological Considerations
Q. What experimental designs are recommended for evaluating in vitro bioactivity?
- Cell-Based Assays : Use HEK-293 or HeLa cells transfected with target receptors (e.g., adenosine A) to measure cAMP modulation .
- Enzyme Inhibition : Kinase Glo® assays quantify ATP-competitive binding (e.g., IC values for KDR inhibition) .
- Dose-Response Curves : 8–10 concentration points to calculate EC or IC with 95% confidence intervals .
Q. How can reaction byproducts be minimized during synthesis?
- Catalyst Optimization : Use Pd/C or CuI for coupling reactions to reduce side products .
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from regioisomers .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress and identifies intermediates .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
